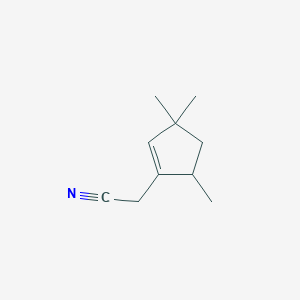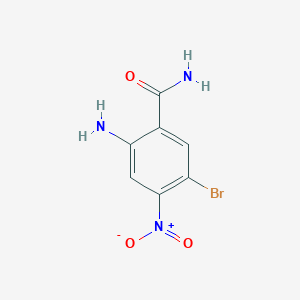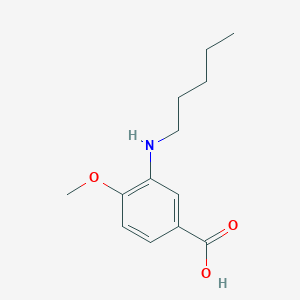
1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine
Vue d'ensemble
Description
1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine is a heterocyclic compound that features a diazepine ring fused with a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine typically involves the reaction of pyridine derivatives with hexahydro-1,4-diazepine. One common method includes the reaction of pyridine with dimethyl adipate to obtain dimethyl pimelate, which then reacts with iminoethanol to generate 1-(2-Pyridyl)homopiperazine . This intermediate can be further reacted with tert-butyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reactions, optimized for yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced diazepine derivatives.
Applications De Recherche Scientifique
1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological macromolecules, thereby influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Homopiperazine: A structurally related compound with similar applications in CO2 capture and as a ligand in metal complexes.
Benzodiazepines: Share the diazepine ring structure but differ in their pharmacological properties and applications.
Oxazepines and Thiazepines: Other seven-membered heterocycles with different heteroatoms, leading to varied chemical and biological activities.
Uniqueness
1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine is unique due to its combination of a diazepine ring with a pyridine moiety, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
223797-48-6 |
|---|---|
Formule moléculaire |
C15H23N3O2 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
tert-butyl 4-pyridin-3-yl-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-5-8-17(10-11-18)13-6-4-7-16-12-13/h4,6-7,12H,5,8-11H2,1-3H3 |
Clé InChI |
XGLHAKIZHMJAMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CN=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














